molecular formula C14H15NO2S B270420 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine

2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine

Cat. No. B270420
M. Wt: 261.34 g/mol
InChI Key: PLABFTQPROWRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in 1981 and has been used in scientific research to study the effects of psychedelic compounds on the human brain.

Mechanism of Action

The exact mechanism of action of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor.
Biochemical and Physiological Effects:
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is believed to be responsible for its psychedelic effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine in lab experiments is that it has a relatively long half-life, which allows for longer experiments to be conducted. However, one limitation is that it is a controlled substance and requires special permits to be obtained for research purposes.

Future Directions

There are many potential future directions for research on 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of psychedelic use on the brain and behavior. Additionally, there is potential for the development of new compounds based on the structure of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine that may have improved therapeutic properties.

Synthesis Methods

The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea to form 2,4-dimethoxyphenylthiourea. This compound is then reacted with 2-bromo-4,5-dimethoxybenzene in the presence of a palladium catalyst to form 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine.

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been used in scientific research to study the effects of psychedelic compounds on the human brain. It has been shown to have similar effects to other psychedelic compounds such as LSD and psilocybin, including altered perception, mood, and cognition.

properties

Product Name

2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfanylaniline

InChI

InChI=1S/C14H15NO2S/c1-16-12-8-7-10(9-13(12)17-2)18-14-6-4-3-5-11(14)15/h3-9H,15H2,1-2H3

InChI Key

PLABFTQPROWRQS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC

Canonical SMILES

COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC

Origin of Product

United States

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